NF157

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

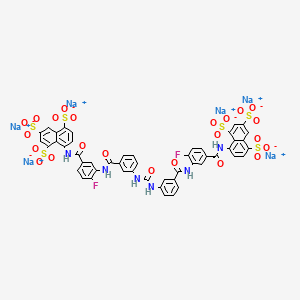

C49H28F2N6Na6O23S6 |

|---|---|

分子量 |

1437.1 g/mol |

IUPAC 名称 |

hexasodium;8-[[4-fluoro-3-[[3-[[3-[[2-fluoro-5-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate |

InChI |

InChI=1S/C49H34F2N6O23S6.6Na/c50-33-9-7-25(47(60)54-35-11-13-39(83(69,70)71)31-19-29(81(63,64)65)21-41(43(31)35)85(75,76)77)17-37(33)56-45(58)23-3-1-5-27(15-23)52-49(62)53-28-6-2-4-24(16-28)46(59)57-38-18-26(8-10-34(38)51)48(61)55-36-12-14-40(84(72,73)74)32-20-30(82(66,67)68)22-42(44(32)36)86(78,79)80;;;;;;/h1-22H,(H,54,60)(H,55,61)(H,56,58)(H,57,59)(H2,52,53,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H,75,76,77)(H,78,79,80);;;;;;/q;6*+1/p-6 |

InChI 键 |

PFKJKZYADCSCBI-UHFFFAOYSA-H |

规范 SMILES |

C1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)C(=O)NC3=C(C=CC(=C3)C(=O)NC4=C5C(=CC(=CC5=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])F)C(=O)NC6=C(C=CC(=C6)C(=O)NC7=C8C(=CC(=CC8=C(C=C7)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])F.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

产品来源 |

United States |

Foundational & Exploratory

NF157: A Technical Guide to its Mechanism of Action in Purinergic Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

NF157 is a potent and selective antagonist of specific purinergic receptors, making it a valuable tool for research into purinergic signaling pathways and a potential starting point for the development of novel therapeutics. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its interaction with P2Y₁₁ and P2X₁ receptors. It includes a summary of quantitative data, detailed experimental protocols for assessing its activity, and visualizations of the relevant signaling pathways.

Core Mechanism of Action

This compound is a derivative of suramin (B1662206) and functions as a selective antagonist for the P2Y₁₁ and P2X₁ purinergic receptors.[1] Its primary mechanism of action is to block the activation of these receptors by their endogenous agonist, adenosine (B11128) triphosphate (ATP).

The P2Y₁₁ receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[2] By inhibiting this receptor, this compound can prevent these downstream signaling events. This has been demonstrated by its ability to block ATP or LPS-induced increases in cAMP levels in THP-1 cells.

The P2X₁ receptor is a ligand-gated ion channel.[3] The binding of ATP to this receptor triggers the opening of a non-selective cation channel, leading to an influx of Na⁺ and Ca²⁺ and subsequent cell depolarization. Recent structural studies of the highly similar suramin derivative, NF449, in complex with the P2X₁ receptor suggest a competitive binding mode, where the antagonist occupies the same binding site as ATP.[4][5] Given that this compound is also a suramin derivative, it is highly probable that it acts as a competitive antagonist at the P2X₁ receptor, directly competing with ATP for the binding pocket and thereby preventing channel opening.

Quantitative Data: Potency and Selectivity

The inhibitory activity and selectivity of this compound have been quantified in various studies. The following tables summarize the key data points.

| Receptor Target | Parameter | Value | Reference(s) |

| P2Y₁₁ | IC₅₀ | 463 nM | [1] |

| P2Y₁₁ | pKᵢ | 7.35 | [2] |

| P2Y₁₁ | Kᵢ | 44.3 nM | [2] |

| P2Y₁ | IC₅₀ | 1811 µM | [2] |

| P2Y₁ | Kᵢ | 187 µM | [2] |

| P2Y₂ | IC₅₀ | 170 µM | [2] |

| P2Y₂ | Kᵢ | 28.9 µM | [2] |

Table 1: Potency of this compound at P2Y Receptors

| Receptor Target | Selectivity Fold (over P2Y₁₁) | Reference(s) |

| P2Y₁ | >650-fold | [2] |

| P2Y₂ | >650-fold | [2] |

| P2X₁ | No selectivity | [2] |

| P2X₂ | 3-fold | [2] |

| P2X₃ | 8-fold | [2] |

| P2X₄ | >22-fold | [2] |

| P2X₇ | >67-fold | [2] |

Table 2: Selectivity Profile of this compound

Signaling Pathways and Mechanism of Inhibition

The following diagrams illustrate the purinergic signaling pathways targeted by this compound and its inhibitory mechanism.

Caption: P2Y₁₁ receptor signaling pathway and its inhibition by this compound.

Caption: P2X₁ receptor signaling and competitive inhibition by this compound.

Experimental Protocols

The quantitative data for this compound were primarily generated using two key experimental techniques: intracellular calcium assays and radioligand binding assays.

Intracellular Calcium ([Ca²⁺]i) Mobilization Assay

This assay is used to determine the functional antagonism of this compound at P2X₁ and Gq-coupled P2Y receptors.

Objective: To measure the ability of this compound to inhibit agonist-induced increases in intracellular calcium.

Methodology:

-

Cell Culture: Culture a suitable cell line endogenously expressing or recombinantly overexpressing the target receptor (e.g., P2X₁) in 96-well black-walled, clear-bottom plates.

-

Dye Loading: Wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with HEPES). Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM, by incubating them in the dark at 37°C for 30-60 minutes.

-

Wash and Pre-incubation: Wash the cells to remove excess dye. Pre-incubate the cells with varying concentrations of this compound or vehicle control for a defined period (e.g., 15-30 minutes).

-

Agonist Stimulation and Measurement: Use a fluorescence plate reader equipped with dual-wavelength excitation (e.g., 340 nm and 380 nm for Fura-2) and single-wavelength emission detection (e.g., 510 nm). Measure the baseline fluorescence ratio (340/380 nm). Inject a known concentration of the agonist (e.g., ATP or α,β-methylene ATP for P2X₁) into the wells and immediately begin recording the change in fluorescence ratio over time.

-

Data Analysis: The change in fluorescence ratio is proportional to the change in intracellular calcium concentration. The peak response in the presence of different concentrations of this compound is compared to the control response (agonist alone). The IC₅₀ value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Caption: Workflow for an intracellular calcium mobilization assay.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of this compound for a specific receptor in a direct or competitive manner.

Objective: To quantify the affinity of this compound for the P2Y₁₁ or P2X₁ receptor.

Methodology:

-

Membrane Preparation: Prepare cell membranes from cells or tissues expressing the receptor of interest. This involves homogenization of the cells followed by centrifugation to isolate the membrane fraction.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand for the receptor (e.g., [³H]α,β-methylene ATP for P2X₁), and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter. The membranes and bound radioligand are retained on the filter, while the free radioligand passes through.

-

Quantification: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: The amount of specifically bound radioligand is determined by subtracting non-specific binding (measured in the presence of a high concentration of a non-radioactive competing ligand) from the total binding. The data are then used to generate a competition curve, from which the IC₅₀ value of this compound is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This compound is a well-characterized antagonist that selectively targets the P2Y₁₁ and P2X₁ purinergic receptors. Its mechanism of action involves the direct inhibition of these receptors, likely through a competitive binding mechanism at the ATP binding site for the P2X₁ receptor. The quantitative data on its potency and selectivity, combined with established experimental protocols, make this compound an invaluable pharmacological tool for dissecting the roles of P2Y₁₁ and P2X₁ receptors in various physiological and pathological processes. This guide provides the foundational technical information required for researchers and drug development professionals to effectively utilize and further investigate the properties of this compound.

References

- 1. NF 157 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]

- 2. immune-system-research.com [immune-system-research.com]

- 3. P2X1 and P2X3 receptors form stable trimers: a novel structural motif of ligand-gated ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cryo-EM structures of the human P2X1 receptor reveal subtype-specific architecture and antagonism by supramolecular ligand-binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular basis of selective antagonism of the P2X1 receptor for ATP by NF449 and suramin: contribution of basic amino acids in the cysteine-rich loop - PMC [pmc.ncbi.nlm.nih.gov]

The P2Y11 Receptor: A Comprehensive Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The P2Y11 receptor is a unique member of the P2Y family of G protein-coupled purinergic receptors. Activated by extracellular nucleotides, primarily adenosine (B11128) 5'-triphosphate (ATP) and nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), it plays a significant role in modulating a variety of physiological processes, most notably immune responses.[1][2] Unlike other P2Y receptors, P2Y11 exhibits a dual signaling capacity, coupling to both Gq and Gs proteins. This allows it to simultaneously stimulate the phosphoinositide pathway, leading to an increase in intracellular calcium ([Ca2+]i), and the adenylyl cyclase pathway, resulting in the accumulation of cyclic AMP (cAMP).[1][3][4] This multifaceted signaling capability positions the P2Y11 receptor as a critical regulator of cellular function in both health and disease, making it an increasingly important target for therapeutic intervention. This guide provides an in-depth overview of its core functions, signaling mechanisms, and the experimental methodologies used for its characterization.

Core Function and Signaling Pathways

The P2Y11 receptor is distinguished by its ability to activate two primary G protein-mediated signaling cascades upon agonist binding. This dual coupling is a rare feature among P2Y receptors and is central to its diverse functional roles.[1][5]

Gq-Mediated Phosphoinositide Pathway

Upon activation, the P2Y11 receptor couples to the Gq alpha subunit, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.[6] The resulting increase in intracellular Ca2+ concentration modulates numerous cellular processes.

Gs-Mediated Adenylyl Cyclase Pathway

Concurrently, the P2Y11 receptor can couple to the Gs alpha subunit, which activates adenylyl cyclase (AC). AC converts ATP into cyclic AMP (cAMP).[3][5] The elevation of intracellular cAMP leads to the activation of Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (Epac), which mediate downstream cellular responses, including gene transcription and modulation of metabolic pathways.[6][7] The cAMP/PKA pathway is particularly crucial for the receptor's role in regulating T-cell migration and macrophage function.[6][7]

Downstream Signaling and Crosstalk

Activation of P2Y11 has been shown to influence other signaling pathways, including the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in driving the activation of AP-1 transcription factors and subsequent cytokine expression in macrophages.[8][9] Furthermore, P2Y11 signaling can engage in crosstalk with other receptor systems, such as the IL-1 receptor (IL-1R). P2Y11 activation upregulates IL-1R expression, reinforcing the cellular response to IL-1α and IL-1β and promoting an anti-inflammatory and pro-angiogenic switch in human M2 macrophages.[6][10]

Signaling Pathway Visualization

Caption: Dual signaling pathways of the P2Y11 receptor.

Physiological and Pathophysiological Roles

The P2Y11 receptor is expressed in various human tissues and plays a crucial role in immune modulation, neuronal function, and tissue homeostasis.[3][5] A key challenge in studying this receptor is the lack of a gene ortholog in mice and other rodents, which has prevented the use of traditional knockout models.[1][7]

Immune System Modulation

The P2Y11 receptor is a key regulator of both innate and adaptive immunity. Its function is highly cell-type specific, capable of mediating both pro- and anti-inflammatory responses.[1]

-

T-Lymphocytes: Autocrine stimulation of P2Y11 is essential for T-cell migration, polarization, and mitochondrial metabolism.[7][11] It redistributes to the back of polarized cells, creating localized signaling hotspots that are critical for directed movement.[7] However, excessive stimulation, such as during sepsis, can impair T-cell function.[11]

-

Macrophages: In human M2 macrophages, P2Y11 is upregulated and contributes to their anti-inflammatory properties.[6][12] Its activation promotes the release of soluble TNF receptors (sTNFRs), which neutralize TNF-α, and blocks TLR4-driven TNF-α secretion.[6][13] It also induces a specific cytokine expression pattern and possesses antiviral properties.[8][9]

-

Dendritic Cells (DCs): P2Y11 activation can have an immunosuppressive role in monocyte-derived dendritic cells by decreasing the release of cytokines like IL-12.[1]

Nervous System

Polymorphisms in the P2RY11 gene have been strongly associated with the sleep disorder narcolepsy, suggesting that decreased P2Y11 signaling contributes to the autoimmune pathogenesis of the disease.[1][2][11] Agonists are also being explored for neuroprotective properties in conditions like Alzheimer's and Parkinson's disease by promoting neuronal survival.[3]

Other Functions

-

Cardiovascular: A specific P2RY11 polymorphism (A87T) is associated with an increased risk of acute myocardial infarction, which may be linked to reduced Ca2+ and cAMP signaling.[1][11]

-

Epithelial Repair: In airway epithelia, P2Y11 activation is involved in increasing the airway surface liquid layer height and promoting wound repair.[1][2][11]

-

Cancer: The receptor plays a role in mediating ATP-induced Ca2+ signaling and regulating cell migration in hepatocellular carcinoma.[11] It can also inhibit the migration of tumor-derived endothelial cells.[11]

Quantitative Data and Pharmacology

The pharmacological characterization of P2Y11 is complicated by the limited availability of specific ligands. Many compounds show activity at other P2 receptors, necessitating careful validation in experimental systems.[1]

Ligand Potency and Affinity

The following tables summarize the potency of common agonists and the inhibitory constants of antagonists for the human P2Y11 receptor.

Table 1: Agonist Potencies (EC50) at the Human P2Y11 Receptor

| Agonist | Signaling Pathway | EC50 (μM) | Cell System | Reference |

|---|---|---|---|---|

| AR-C67085 | IP3 Accumulation | 8.9 ± 1.2 | CHO-K1 | [14] |

| cAMP Accumulation | 1.5 ± 0.4 | CHO-K1 | [14] | |

| ATP | IP3 Accumulation | 72 ± 8 | CHO-K1 | [14] |

| cAMP Accumulation | 17.4 ± 6.1 | CHO-K1 | [14] | |

| ATPγS | IL-8 Production | ~10 (Stimulation Conc.) | M2c Macrophages | [12] |

| sTNFR2 Release | ~20 (Stimulation Conc.) | M2 Macrophages | [6] |

| NAD+ | Ca2+, IP3, cAMP | (Activator) | 1321N1 |[1] |

Table 2: Antagonist Potencies at the Human P2Y11 Receptor

| Antagonist | Action | Ki / IC50 (μM) | Comments | Reference |

|---|---|---|---|---|

| Suramin | Competitive | Ki = 0.82 ± 0.07 | Also potent at P2Y1 | [14] |

| NF157 | Antagonist | (Not specified) | Used to inhibit NAD+ signaling | [1] |

| NF340 | Antagonist | (Not specified) | Used to confirm P2Y11 specificity |[13][15] |

Receptor Interactions: Hetero-oligomerization

The P2Y11 receptor is known to form hetero-oligomers with the P2Y1 receptor. This interaction is functionally significant as it can alter the ligand selectivity and control the agonist-induced internalization of the P2Y11 receptor.[1][8][16] For example, the antagonist this compound is unable to inhibit P2Y11 in cells that also express P2Y1, suggesting the heteromer presents a unique pharmacological profile.[1] The physiological impact of the A87T mutation, associated with myocardial infarction, may derive from detrimental effects on this P2Y1-P2Y11 interaction.[11]

Experimental Protocols

Investigating the P2Y11 receptor requires a combination of molecular, cellular, and pharmacological techniques. The following are representative protocols for key experiments.

Protocol: Measurement of Intracellular Calcium ([Ca2+]i) Mobilization

This protocol describes a fluorescence-based assay to measure changes in intracellular calcium following receptor activation.

-

Cell Preparation:

-

Seed cells (e.g., 1321N1 astrocytoma cells stably expressing human P2Y11) onto black, clear-bottom 96-well plates. Culture until confluent.

-

Wash cells once with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) and a mild detergent like Pluronic F-127 (0.02%) in the buffered salt solution.

-

Incubate cells with the loading buffer for 30-60 minutes at 37°C in the dark.

-

-

Assay Procedure:

-

Wash the cells twice with the buffered salt solution to remove extracellular dye. Add fresh buffer to each well.

-

Place the plate in a fluorescence plate reader equipped with an automated injection system.

-

Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., Ex/Em ~485/520 nm for Fluo-4).

-

Record a baseline fluorescence reading for 15-30 seconds.

-

Inject the agonist (e.g., ATP, ATPγS) at various concentrations and immediately begin recording fluorescence changes for 2-5 minutes.

-

Inject a positive control (e.g., ionomycin) at the end of the run to determine the maximum fluorescence signal.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) over baseline (F0). Data are often expressed as ΔF/F0 or as a percentage of the maximal response.

-

Plot the peak response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Protocol: cAMP Accumulation Assay

This protocol measures the production of cAMP via the Gs pathway using a competitive immunoassay.

-

Cell Stimulation:

-

Plate cells (e.g., HEK-293 or CHO-K1 transfected with P2Y11) in 24- or 48-well plates.

-

Pre-incubate the cells for 15-30 minutes in a stimulation buffer (e.g., serum-free media) containing a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX or 10 µM Rolipram) to prevent cAMP degradation.

-

Add agonists at desired concentrations and incubate for 10-20 minutes at 37°C.

-

-

Cell Lysis:

-

Aspirate the medium and lyse the cells using the lysis buffer provided with a commercial cAMP assay kit (e.g., from Cayman Chemical, R&D Systems, or PerkinElmer).

-

-

cAMP Quantification:

-

Perform the cAMP measurement according to the manufacturer's instructions for the chosen ELISA or radioimmunoassay kit. This typically involves competitive binding between the sample cAMP and a labeled cAMP conjugate for a limited number of antibody binding sites.

-

-

Data Analysis:

-

Generate a standard curve using the provided cAMP standards.

-

Calculate the concentration of cAMP in each sample by interpolating from the standard curve.

-

Normalize cAMP levels to protein concentration in each well.

-

Plot the normalized cAMP concentration against the logarithm of the agonist concentration to determine the EC50.

-

Experimental Workflow Visualization

Caption: Workflow for studying P2Y11-mediated cellular responses.

Conclusion and Future Directions

The P2Y11 receptor is a pleiotropic signaling molecule with a unique dual-coupling mechanism that enables it to exert complex control over cellular behavior, particularly within the immune system. Its roles in T-cell migration, macrophage polarization, and inflammation resolution highlight its potential as a therapeutic target for autoimmune diseases, inflammatory disorders, and sepsis.[11][13] However, significant challenges remain. The absence of a rodent ortholog complicates in vivo studies, and the development of highly specific agonists and antagonists is crucial for dissecting its precise functions and for therapeutic development.[1] Future research focusing on the structural basis of its dual signaling, the dynamics of its interactions with other receptors like P2Y1, and the creation of humanized animal models will be essential to fully unlock the therapeutic potential of targeting the P2Y11 receptor.

References

- 1. A critical look at the function of the P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gene - P2RY11 [maayanlab.cloud]

- 3. What are P2RY11 agonists and how do they work? [synapse.patsnap.com]

- 4. Structure and ligand-binding site characteristics of the human P2Y11 nucleotide receptor deduced from computational modelling and mutational analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. P2RY11 - Wikipedia [en.wikipedia.org]

- 6. d-nb.info [d-nb.info]

- 7. The purinergic receptor P2Y11 choreographs the polarization, mitochondrial metabolism, and migration of T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Systematic P2Y receptor survey identifies P2Y11 as modulator of immune responses and virus replication in macrophages | The EMBO Journal [link.springer.com]

- 9. Systematic P2Y receptor survey identifies P2Y11 as modulator of immune responses and virus replication in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. P2Y11/IL-1 receptor crosstalk controls macrophage inflammation: a novel target for anti-inflammatory strategies? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. P2RY11 purinergic receptor P2Y11 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 12. Frontiers | The Human G Protein-Coupled ATP Receptor P2Y11 Is Associated With IL-10 Driven Macrophage Differentiation [frontiersin.org]

- 13. The human G protein-coupled ATP receptor P2Y11 is a target for anti-inflammatory strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacological characterization of the human P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Developing a recombinant model of the P2Y1 and P2Y11 receptor interactions mediating relaxation in gut smooth muscle - UCL Discovery [discovery.ucl.ac.uk]

NF157: A Comprehensive Technical Guide to a Selective P2Y11 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2Y11 receptor, a unique G-protein coupled receptor (GPCR) activated by extracellular adenosine (B11128) 5'-triphosphate (ATP), represents a promising therapeutic target in a variety of physiological and pathological processes, particularly in the modulation of immune responses and inflammation.[1][2] Unlike other P2Y family members, the P2Y11 receptor exhibits dual coupling to both Gs and Gq signaling pathways, leading to the stimulation of adenylyl cyclase and phospholipase C, respectively.[3][4] This dual signaling capability results in an increase in intracellular cyclic AMP (cAMP) and calcium (Ca2+) levels, enabling a complex and nuanced cellular response.

NF157 is a potent and selective antagonist of the human P2Y11 receptor.[5] A derivative of suramin, this compound has emerged as a critical pharmacological tool for elucidating the physiological roles of the P2Y11 receptor and for exploring its therapeutic potential in conditions such as osteoarthritis and inflammatory disorders.[5][6] This technical guide provides an in-depth overview of this compound, including its binding and functional characteristics, detailed experimental protocols for its characterization, and a summary of its effects on downstream signaling pathways.

Quantitative Data Presentation

The following tables summarize the quantitative data for this compound, providing a clear comparison of its binding affinity, functional potency, and selectivity for the P2Y11 receptor.

Table 1: Binding Affinity and Functional Potency of this compound at the Human P2Y11 Receptor

| Parameter | Value | Reference |

| Ki | 44.3 nM | [5] |

| pKi | 7.35 | [5] |

| IC50 | 463 nM | [5][7] |

Table 2: Selectivity Profile of this compound against other P2X and P2Y Receptors

| Receptor | IC50 / Ki | Selectivity (fold) vs. P2Y11 | Reference |

| P2Y1 | Ki = 187 µM | >4200 | [5] |

| P2Y2 | Ki = 28.9 µM | >650 | [5] |

| P2X1 | - | No selectivity | [5] |

| P2X2 | - | 3 | [5] |

| P2X3 | - | 8 | [5] |

| P2X4 | - | >22 | [5] |

| P2X7 | - | >67 | [5] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways of the P2Y11 receptor, the experimental workflow for characterizing this compound, and the logical relationship of its selectivity.

Figure 1: P2Y11 Receptor Signaling Pathway.

Figure 2: Experimental Workflow for this compound Characterization.

Figure 3: this compound Selectivity Profile.

Detailed Experimental Protocols

Generation of a Stable P2Y11-Expressing Cell Line (HEK293)

This protocol describes the generation of a human embryonic kidney (HEK293) cell line stably expressing the human P2Y11 receptor.

Materials:

-

HEK293 cells

-

Expression vector containing the human P2Y11 cDNA (e.g., pcDNA3.1)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Complete growth medium (DMEM with 10% FBS, 1% penicillin/streptomycin)

-

Selection antibiotic (e.g., G418)

-

Cloning cylinders or limiting dilution plates

Protocol:

-

Cell Culture: Culture HEK293 cells in complete growth medium at 37°C in a humidified atmosphere with 5% CO2.

-

Transfection:

-

One day before transfection, seed HEK293 cells in a 6-well plate to reach 70-80% confluency on the day of transfection.

-

On the day of transfection, prepare the DNA-transfection reagent complex according to the manufacturer's protocol.

-

Add the complex to the cells and incubate for 4-6 hours at 37°C.

-

Replace the transfection medium with fresh complete growth medium and incubate for 24-48 hours.

-

-

Selection of Stable Transfectants:

-

After 48 hours, passage the cells into a larger flask and add complete growth medium containing the selection antibiotic (e.g., G418 at a pre-determined optimal concentration).

-

Replace the selection medium every 3-4 days to remove dead cells.

-

Continue the selection for 2-3 weeks until resistant colonies are visible.

-

-

Isolation of Clonal Cell Lines:

-

Cloning Cylinders: Place sterile cloning cylinders over individual colonies, add a small volume of trypsin-EDTA to detach the cells, and transfer the cell suspension to a new well of a 24-well plate.

-

Limiting Dilution: Alternatively, perform serial dilutions of the resistant cell pool to seed an average of 0.5 cells per well in a 96-well plate.

-

-

Expansion and Characterization:

-

Expand the isolated clones and verify the expression of the P2Y11 receptor by Western blot or qPCR.

-

Functionally characterize the clones using cAMP accumulation or calcium mobilization assays in response to a P2Y11 agonist like ATP.

-

Radioligand Binding Assay

This protocol is for determining the binding affinity (Ki) of this compound for the P2Y11 receptor using a competitive binding assay with a suitable radioligand such as [³H]ATP.

Materials:

-

Membranes from HEK293 cells stably expressing P2Y11

-

Radioligand (e.g., [³H]ATP)

-

This compound

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)

-

Non-specific binding control (e.g., a high concentration of unlabeled ATP)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation cocktail and counter

Protocol:

-

Membrane Preparation:

-

Harvest P2Y11-expressing HEK293 cells and homogenize them in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet with binding buffer and resuspend to a final protein concentration of 0.5-1 mg/mL.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well:

-

50 µL of binding buffer

-

50 µL of radioligand at a concentration close to its Kd

-

50 µL of varying concentrations of this compound or buffer (for total binding) or a saturating concentration of unlabeled ATP (for non-specific binding).

-

50 µL of the membrane preparation.

-

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

-

Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

-

Functional Assays

This protocol describes the measurement of this compound's ability to inhibit agonist-induced cAMP production using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Materials:

-

CHO-K1 or HEK293 cells stably expressing P2Y11

-

P2Y11 agonist (e.g., ATPγS or a stable ATP analog)

-

This compound

-

HTRF cAMP assay kit (e.g., from Cisbio)

-

384-well white plates

-

HTRF-compatible plate reader

Protocol:

-

Cell Preparation:

-

Harvest the P2Y11-expressing cells and resuspend them in stimulation buffer provided with the kit.

-

Dispense 5 µL of the cell suspension (e.g., 2000 cells/well) into a 384-well plate.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound.

-

Add 2.5 µL of the this compound dilutions or buffer to the wells.

-

Incubate for 15-30 minutes at room temperature.

-

-

Agonist Stimulation:

-

Add 2.5 µL of the P2Y11 agonist at a concentration that elicits a submaximal response (e.g., EC80).

-

Incubate for 30 minutes at room temperature.

-

-

Detection:

-

Add 5 µL of the HTRF cAMP-d2 reagent followed by 5 µL of the HTRF anti-cAMP cryptate reagent to each well.

-

Incubate for 60 minutes at room temperature in the dark.

-

-

Measurement:

-

Read the plate on an HTRF-compatible plate reader at 665 nm and 620 nm.

-

-

Data Analysis:

-

Calculate the 665/620 nm ratio and determine the cAMP concentration from a standard curve.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

This protocol outlines the measurement of this compound's ability to block agonist-induced increases in intracellular calcium using a fluorescent dye.

Materials:

-

HEK293T or 1321N1 cells stably expressing P2Y11

-

P2Y11 agonist (e.g., ATP)

-

This compound

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Fluorescence plate reader with an injection system

Protocol:

-

Cell Plating:

-

Seed the P2Y11-expressing cells into a 96-well black-walled, clear-bottom plate and grow overnight.

-

-

Dye Loading:

-

Prepare a loading solution of Fluo-4 AM (e.g., 2-4 µM) and an equal concentration of Pluronic F-127 in assay buffer.

-

Remove the growth medium from the cells and add 100 µL of the loading solution to each well.

-

Incubate for 45-60 minutes at 37°C in the dark.

-

-

Compound Pre-incubation:

-

Wash the cells twice with assay buffer.

-

Add 100 µL of assay buffer containing different concentrations of this compound or buffer to the wells.

-

Incubate for 15-30 minutes at room temperature.

-

-

Measurement:

-

Place the plate in a fluorescence plate reader.

-

Record a baseline fluorescence reading (Ex/Em ~490/525 nm).

-

Inject the P2Y11 agonist (e.g., ATP at its EC80 concentration) and continue recording the fluorescence for 1-2 minutes.

-

-

Data Analysis:

-

Calculate the change in fluorescence (peak fluorescence - baseline fluorescence).

-

Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration to determine the IC50 value.

-

In Vivo Experiment: Monoiodoacetate (MIA)-Induced Osteoarthritis Model

This protocol describes a model to evaluate the therapeutic potential of this compound in a mouse model of osteoarthritis.[8][9][10]

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Monoiodoacetate (MIA)

-

This compound

-

Sterile saline

-

Anesthetic (e.g., isoflurane)

-

Insulin syringes with 30G needles

-

Von Frey filaments for pain assessment

Protocol:

-

Induction of Osteoarthritis:

-

Anesthetize the mice.

-

Inject 10 µL of MIA solution (e.g., 1 mg/10 µL in sterile saline) intra-articularly into the right knee joint.[11] Inject the left knee with sterile saline as a control.

-

-

This compound Treatment:

-

Prepare a sterile solution of this compound in saline.

-

Starting on day 3 post-MIA injection, administer this compound (e.g., 1-10 mg/kg) via intraperitoneal injection daily for 2-4 weeks. A vehicle control group should receive saline injections.

-

-

Assessment of Pain and Disease Progression:

-

Mechanical Allodynia: Measure the paw withdrawal threshold in response to stimulation with von Frey filaments at baseline and at regular intervals after MIA injection.

-

Weight Bearing: Assess changes in weight distribution between the hind limbs using an incapacitance tester.

-

Histological Analysis: At the end of the study, sacrifice the animals, dissect the knee joints, and perform histological staining (e.g., Safranin O-Fast Green) to evaluate cartilage degradation and joint morphology.

-

-

Data Analysis:

-

Compare the paw withdrawal thresholds, weight-bearing differences, and histological scores between the this compound-treated and vehicle-treated groups to determine the efficacy of this compound in reducing pain and protecting against cartilage damage.

-

Downstream Signaling Assays

This protocol details the visualization of NF-κB p65 translocation to the nucleus upon P2Y11 activation and its inhibition by this compound.

Materials:

-

SW1353 or other suitable cells

-

P2Y11 agonist (e.g., TNF-α)

-

This compound

-

4% Paraformaldehyde (PFA)

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against NF-κB p65

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Fluorescence microscope

Protocol:

-

Cell Treatment:

-

Fixation and Permeabilization:

-

Wash the cells with PBS and fix with 4% PFA for 15 minutes.

-

Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

-

-

Immunostaining:

-

Wash with PBS and block with blocking buffer for 1 hour.

-

Incubate with the primary anti-p65 antibody overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

-

Mounting and Imaging:

-

Wash with PBS and counterstain with DAPI for 5 minutes.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

-

Analysis:

-

Quantify the nuclear fluorescence intensity of p65 relative to the cytoplasmic intensity in multiple cells per condition.

-

This protocol describes the measurement of changes in MMP-3 and MMP-13 gene expression in response to P2Y11 activation and its modulation by this compound.

Materials:

-

SW1353 chondrocytes

-

TNF-α

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR primers for MMP-3, MMP-13, and a housekeeping gene (e.g., GAPDH)

-

SYBR Green qPCR master mix

-

Real-time PCR instrument

Protocol:

-

Cell Treatment:

-

Seed SW1353 cells and treat with TNF-α (e.g., 10 ng/mL) in the presence or absence of this compound (e.g., 30 and 60 µM) for 24 hours.[6]

-

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from the cells using a commercial kit.

-

Synthesize cDNA from the extracted RNA.

-

-

qPCR:

-

Set up the qPCR reaction with SYBR Green master mix, primers, and cDNA.

-

Run the reaction on a real-time PCR instrument.

-

-

Data Analysis:

-

Calculate the relative expression of MMP-3 and MMP-13 using the ΔΔCt method, normalizing to the housekeeping gene.

-

Compare the expression levels between the different treatment groups.

-

Conclusion

This compound is a valuable pharmacological tool for the investigation of P2Y11 receptor function. Its nanomolar potency and high selectivity make it a superior choice over less specific P2 receptor antagonists. The detailed protocols provided in this guide offer a comprehensive framework for researchers to characterize the activity of this compound and to explore the therapeutic potential of P2Y11 receptor antagonism in various disease models. As our understanding of the role of purinergic signaling in health and disease continues to expand, selective antagonists like this compound will be instrumental in translating this knowledge into novel therapeutic strategies.

References

- 1. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How to run a cAMP HTRF assay | Revvity [revvity.com]

- 3. researchgate.net [researchgate.net]

- 4. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 5. Assay in Summary_ki [bdb99.ucsd.edu]

- 6. The Monoiodoacetate Model of Osteoarthritis Pain in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. Frontiers | The Pharmacology of Pain Associated With the Monoiodoacetate Model of Osteoarthritis [frontiersin.org]

- 10. Mono-iodoacetate-induced experimental osteoarthritis: a dose-response study of loss of mobility, morphology, and biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Core Downstream Signaling Pathways Modulated by NF157: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NF157 is a potent and selective antagonist of the P2Y11 purinergic receptor, a G-protein coupled receptor (GPCR) activated by extracellular adenosine (B11128) triphosphate (ATP).[1][2][3] As a key regulator of cellular signaling, the P2Y11 receptor is implicated in a diverse range of physiological and pathophysiological processes, including inflammation, immune responses, and cellular metabolism. This compound, by selectively blocking the action of ATP on this receptor, provides a powerful tool for elucidating the intricate downstream signaling cascades governed by P2Y11 and offers a promising therapeutic lead for various inflammatory conditions. This technical guide provides an in-depth exploration of the core downstream signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Quantitative Data: Antagonistic Profile of this compound

The efficacy and selectivity of this compound are critical parameters for its application in research and drug development. The following table summarizes the key quantitative data characterizing the antagonistic properties of this compound against the P2Y11 receptor and its selectivity over other P2Y receptor subtypes.

| Receptor Target | Parameter | Value | Reference |

| P2Y11 | IC50 | 463 nM | [1][2][3] |

| P2Y11 | Ki | 44.3 nM | [1] |

| P2Y11 | pKi | 7.35 | [1] |

| P2Y1 | Ki | 187 µM | [1] |

| P2Y2 | Ki | 28.9 µM | [1] |

Core Downstream Signaling Pathways Affected by this compound

This compound primarily exerts its effects by inhibiting the signaling cascades initiated by the P2Y11 receptor. The P2Y11 receptor is unique in that it couples to both Gs and Gq alpha subunit G-proteins, leading to the activation of two distinct downstream pathways: the adenylyl cyclase/cAMP pathway and the phospholipase C/Ca2+ pathway. Consequently, this compound's antagonism of P2Y11 leads to the modulation of these primary pathways and their subsequent downstream effectors, including the NF-κB and p38 MAPK pathways.

Inhibition of the Adenylyl Cyclase (AC) / Cyclic AMP (cAMP) Signaling Pathway

Activation of the P2Y11 receptor by ATP leads to the stimulation of adenylyl cyclase via the Gs protein, resulting in the production of the second messenger cyclic AMP (cAMP).[4][5][6] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates a multitude of downstream targets, including transcription factors like CREB, thereby regulating gene expression and various cellular processes.[6] this compound effectively blocks the ATP-induced increase in intracellular cAMP levels, thus attenuating the activation of the entire cAMP/PKA signaling cascade.[7]

Attenuation of the Phospholipase C (PLC) / Calcium (Ca2+) Signaling Pathway

In addition to Gs coupling, the P2Y11 receptor also activates the Gq protein, which in turn stimulates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ and the presence of DAG collectively activate Protein Kinase C (PKC), a key regulator of numerous cellular functions. By blocking the P2Y11 receptor, this compound prevents the activation of this PLC/Ca2+ signaling axis.

Suppression of the NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a critical transcription factor in the inflammatory response. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli can lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including those encoding pro-inflammatory cytokines like IL-6 and TNF-α.[8][9] Studies have shown that this compound can suppress the activation of the NF-κB pathway, leading to a reduction in the expression of these inflammatory mediators. The precise mechanism linking P2Y11 antagonism to NF-κB inhibition is an area of active investigation, but it is likely mediated through the modulation of the upstream cAMP and Ca2+ signaling pathways.

Inhibition of the p38 MAPK Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade involved in inflammation and cellular stress responses. Upon activation by various stimuli, a phosphorylation cascade leads to the activation of p38 MAPK, which in turn phosphorylates and activates downstream transcription factors and other proteins. This results in the regulation of cytokine production and other inflammatory processes. Research indicates that this compound can inhibit the phosphorylation and activation of p38 MAPK, contributing to its anti-inflammatory effects.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on downstream signaling pathways.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the effect of this compound on NF-κB transcriptional activity.

a. Cell Culture and Transfection:

-

Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.

-

Incubate for 24 hours to allow for plasmid expression.

b. Treatment and Stimulation:

-

Pre-treat the transfected cells with varying concentrations of this compound for 1-2 hours.

-

Stimulate the cells with a known NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours. Include vehicle-treated and unstimulated controls.

c. Luciferase Assay:

-

Lyse the cells using a passive lysis buffer.

-

Measure firefly luciferase activity using a luminometer.

-

Measure Renilla luciferase activity for normalization.

-

Calculate the relative luciferase units (RLU) by dividing the firefly luciferase activity by the Renilla luciferase activity.

Western Blot for Phospho-p38 MAPK

This protocol is for detecting the phosphorylation status of p38 MAPK as a measure of its activation.

a. Cell Culture and Treatment:

-

Culture cells to 80-90% confluency.

-

Pre-treat cells with different concentrations of this compound for 1-2 hours.

-

Stimulate cells with a p38 MAPK activator (e.g., anisomycin (B549157) or UV radiation). Include appropriate controls.

b. Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

c. SDS-PAGE and Immunoblotting:

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against phospho-p38 MAPK overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe for total p38 MAPK as a loading control.

Conclusion

This compound is an invaluable tool for dissecting the complex signaling networks downstream of the P2Y11 receptor. Its ability to selectively inhibit the cAMP/PKA and PLC/Ca2+ pathways, and subsequently suppress the pro-inflammatory NF-κB and p38 MAPK cascades, underscores its potential as a therapeutic agent for a range of inflammatory disorders. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate the mechanism of action of this compound and its impact on cellular signaling.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. The purinergic receptor P2Y11 choreographs the polarization, mitochondrial metabolism, and migration of T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. The P2Y11 receptor of human M2 macrophages activates canonical and IL-1 receptor signaling to translate the extracellular danger signal ATP into anti-inflammatory and pro-angiogenic responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. P2Y11 receptors activate adenylyl cyclase and contribute to nucleotide-promoted cAMP formation in MDCK-D(1) cells. A mechanism for nucleotide-mediated autocrine-paracrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Capacity for purinergic control of renin promoter via P2Y(11) receptor and cAMP pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Expressions of IL-6, TNF-α and NF-кB in the skin of Chinese brown frog (Rana dybowskii) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Up-regulation of IL-6 and TNF-α induced by SARS-coronavirus spike protein in murine macrophages via NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Systematic P2Y receptor survey identifies P2Y11 as modulator of immune responses and virus replication in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

The Role of NF157 in Modulating Immune Cell Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NF157 is a purinergic signaling antagonist, primarily recognized for its inhibitory action on the P2Y11 receptor. This technical guide provides an in-depth analysis of the mechanisms by which this compound modulates the immune cell response, with a primary focus on macrophages. Extracellular ATP, often released during cellular stress or damage, acts as a Damage-Associated Molecular Pattern (DAMP) that triggers potent immune reactions. By blocking a key receptor in this pathway, this compound emerges as a significant modulator of innate immunity, capable of suppressing pro-inflammatory cytokine production and macrophage polarization. This document details the underlying signaling pathways, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes the core mechanisms and workflows.

Core Mechanism of Action: Antagonism of Purinergic Signaling

This compound's primary role in immunomodulation stems from its function as a competitive antagonist of the P2Y11 purinergic receptor.[1][2] Purinergic signaling is a critical communication pathway within the immune system where extracellular nucleotides, particularly adenosine (B11128) triphosphate (ATP), act as signaling molecules.[3] When released from damaged or activated cells, ATP serves as a DAMP, alerting the immune system to a threat.[3]

The P2Y11 receptor is a G-protein coupled receptor (GPCR) that, upon binding ATP, couples to Gs-proteins to activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][3][4] this compound directly interferes with this process by blocking the binding of ATP to the P2Y11 receptor, thereby preventing downstream signaling cascades. While this compound is most potent at the P2Y11 receptor, it is noted to have limited selectivity among all P2 receptors, suggesting potential off-target effects at high concentrations.[3]

Modulation of Macrophage Activation and Polarization

The most well-documented role of this compound is its potent suppression of macrophage activation. Studies show that bacterial lipopolysaccharide (LPS), a potent immune stimulator, induces the rapid release of ATP from macrophages.[1][2] This released ATP then acts in an autocrine and paracrine fashion, binding to P2Y11 receptors on the macrophage surface and initiating a positive feedback loop that amplifies the inflammatory response.[1][2]

This compound disrupts this feedback loop. By blocking the P2Y11 receptor, it significantly suppresses the M1-type polarization of macrophages, a pro-inflammatory phenotype characterized by the production of cytokines such as TNF-α, IL-1β, and IL-12.[1][2] This leads to a marked reduction in the overall inflammatory response.

Signaling Pathway of this compound in Macrophages

Effects on Other Immune Cells

Dendritic Cells

While direct studies on this compound's effect on dendritic cells (DCs) are limited, related research provides insight. P2Y11 receptor agonists have been shown to stimulate the release of IL-8, a potent chemoattractant for neutrophils, from human monocyte-derived dendritic cells.[1] By inference, an antagonist like this compound would be expected to inhibit this process, potentially reducing neutrophil recruitment to sites of inflammation.

T Cells

There is currently a lack of direct evidence from the reviewed literature describing the specific effects of this compound on T cell activation or differentiation. Purinergic signaling, particularly through the P2X7 receptor, is known to play a role in T cell responses.[5] Given this compound's limited selectivity, a potential for interaction exists, but its primary, well-documented effects remain centered on macrophage modulation via the P2Y11 receptor.

Quantitative Data Summary

The immunomodulatory effects of this compound have been quantified in both in vitro and in vivo models. The data consistently demonstrate a significant suppression of pro-inflammatory markers.

Table 1: In Vivo Efficacy of this compound in LPS-Induced Sepsis Model (Mice)

Data summarized from studies where this compound was administered to mice prior to or shortly after LPS challenge.[1][2]

| Parameter Measured | Treatment Group | Outcome |

|---|---|---|

| Serum Cytokines | ||

| IL-1β | LPS + this compound | Significantly Suppressed |

| IL-6 | LPS + this compound | Significantly Suppressed |

| IL-12 | LPS + this compound | Significantly Suppressed |

| TNF-α | LPS + this compound | Significantly Suppressed |

| Peritoneal Fluid Cytokines | ||

| IL-1β, IL-12, TNF-α | LPS + this compound | Significantly Diminished |

| IL-6 | LPS + this compound | Partially Suppressed |

| Macrophage Polarization |

| Peritoneal & Splenic Macrophages (M1) | LPS + this compound | M1 Polarization Suppressed |

Table 2: In Vitro Efficacy of this compound on Human THP-1 Monocytic Cells

Data summarized from studies where THP-1 cells were treated with this compound prior to LPS stimulation.[1][2][4]

| Parameter Measured | Treatment Group | Outcome |

|---|---|---|

| Cytokine Production | ||

| IL-6 Production | LPS + this compound | Significantly Suppressed |

| Macrophage Polarization | ||

| M1-type Polarization | LPS + this compound | Significantly Suppressed |

| Signaling Molecule |

| Intracellular cAMP increase (from ATP or LPS) | Stimulant + this compound | Increase was Blocked |

Experimental Protocols

Protocol: In Vitro Macrophage Activation Assay

This protocol details the methodology for assessing the effect of this compound on LPS-induced cytokine production in a human monocytic cell line.

-

Cell Culture: Culture human THP-1 monocytic cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed THP-1 cells in 24-well plates at a density of 5 x 10^5 cells/well.

-

Differentiation (Optional but recommended): Differentiate THP-1 monocytes into macrophage-like cells by treating with 100 nM Phorbol 12-myristate 13-acetate (PMA) for 48 hours. Replace media with fresh, PMA-free media and rest cells for 24 hours.

-

Pre-treatment: Pre-incubate the cells with this compound (e.g., at a concentration of 50 µM) or vehicle control for 30 minutes.

-

Stimulation: Stimulate the cells with bacterial lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a designated time period (e.g., 6 hours for mRNA analysis or 24 hours for protein analysis).

-

Sample Collection: Collect the cell culture supernatant for cytokine analysis.

-

Quantification: Measure the concentration of IL-6 (or other cytokines) in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

Workflow: In Vitro Macrophage Assay

Protocol: In Vivo Murine Sepsis Model

This protocol describes an in vivo model to evaluate the therapeutic potential of this compound in suppressing a systemic inflammatory response.

-

Animal Model: Use 8-10 week old male C57BL/6 mice. Acclimatize animals for at least one week prior to the experiment.

-

Grouping: Randomly assign mice to experimental groups (e.g., Vehicle Control, LPS only, LPS + this compound).

-

Treatment Administration:

-

Pre-treatment model: Administer this compound (e.g., 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes before the LPS challenge.

-

Post-treatment model: Administer this compound or vehicle via i.p. injection 30 minutes after the LPS challenge.[2]

-

-

Sepsis Induction: Induce systemic inflammation by injecting LPS (e.g., 10 mg/kg) intraperitoneally.

-

Monitoring & Sample Collection: At designated time points (e.g., 3, 6, 24 hours) post-LPS injection, collect blood via cardiac puncture for serum separation. Euthanize mice and perform peritoneal lavage with sterile PBS to collect peritoneal fluid and cells.

-

Cytokine Analysis: Measure cytokine levels (IL-1β, IL-6, IL-12, TNF-α) in the collected serum and peritoneal fluid using ELISA or multiplex bead array.

-

Macrophage Polarization Analysis: Isolate macrophages from the peritoneal lavage or spleen. Analyze the expression of M1 markers (e.g., CCR7) using flow cytometry.

Workflow: In Vivo Sepsis Model

Conclusion and Future Directions

This compound demonstrates a potent immunomodulatory capacity primarily by antagonizing the P2Y11 receptor on macrophages. This action effectively disrupts an ATP-driven autocrine amplification loop that is critical for robust M1 polarization and pro-inflammatory cytokine release. The consistent suppression of key inflammatory mediators like IL-1β, IL-6, and TNF-α in preclinical models highlights its potential as a therapeutic candidate for inflammatory diseases such as sepsis.[1][2]

Future research should aim to further elucidate the selectivity profile of this compound across the full range of P2 receptors to better understand any potential off-target effects. Moreover, dedicated studies are required to clarify the impact of this compound on other key immune cell populations, including dendritic cells, T cells, and neutrophils, to build a more complete picture of its immunomodulatory profile. Such investigations will be crucial for advancing this compound or more selective P2Y11 antagonists toward clinical development.

References

- 1. Autocrine Regulation of Macrophage Activation via Exocytosis of ATP and Activation of P2Y11 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The P2Y11 receptor of human M2 macrophages activates canonical and IL-1 receptor signaling to translate the extracellular danger signal ATP into anti-inflammatory and pro-angiogenic responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tumour immune escape via P2X7 receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on NF157 and its Effect on Intracellular Calcium Levels

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

NF157 is a potent and selective antagonist of the P2Y11 purinergic receptor, a unique G-protein coupled receptor (GPCR) dually coupled to both Gq and Gs signaling pathways. This dual coupling allows the P2Y11 receptor to modulate intracellular levels of both calcium ([Ca2+]i) and cyclic adenosine (B11128) monophosphate (cAMP). As an antagonist, this compound effectively blocks these downstream signaling cascades, making it a valuable tool for studying the physiological and pathological roles of the P2Y11 receptor. This guide provides a comprehensive overview of this compound, its mechanism of action with a focus on its effects on intracellular calcium, detailed experimental protocols for studying these effects, and visualizations of the relevant signaling pathways.

Introduction to this compound

This compound is a suramin (B1662206) derivative that has been identified as a highly selective and potent antagonist of the human P2Y11 receptor. Its selectivity for P2Y11 over other P2Y and P2X receptor subtypes makes it a crucial pharmacological tool for elucidating the specific functions of this receptor. The P2Y11 receptor is activated by extracellular adenosine triphosphate (ATP) and is unique among the P2Y family for its ability to stimulate both phospholipase C (PLC) and adenylyl cyclase (AC).

The P2Y11 Receptor Signaling Pathway

The P2Y11 receptor's activation by ATP initiates a bifurcated signaling cascade:

-

Gq/PLC Pathway and Intracellular Calcium Mobilization: Upon ATP binding, the P2Y11 receptor activates the Gq alpha subunit of its associated heterotrimeric G-protein. Activated Gq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytosol and leading to a rapid increase in intracellular calcium concentration.

-

Gs/Adenylyl Cyclase Pathway and cAMP Production: Concurrently, the P2Y11 receptor can activate the Gs alpha subunit, which stimulates adenylyl cyclase (AC). AC catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger that activates protein kinase A (PKA) and other downstream effectors.

As a P2Y11 antagonist, this compound blocks both of these signaling arms. Its primary effect on intracellular calcium is to prevent the ATP-induced release of calcium from the ER stores by inhibiting the Gq/PLC/IP3 pathway.

Quantitative Data on this compound Activity

Table 1: Potency and Selectivity of this compound at Purinergic Receptors

| Receptor | Assay Type | Species | IC50 | Ki | Selectivity (fold) vs P2Y11 | Reference |

| P2Y11 | Radioligand Binding | Human | 463 nM | 44.3 nM | - | [1] |

| P2Y1 | Radioligand Binding | Human | 1811 µM | 187 µM | >650 | [1] |

| P2Y2 | Radioligand Binding | Human | 170 µM | 28.9 µM | >650 | [1] |

Table 2: Functional Inhibition of cAMP Accumulation by this compound

| Cell Line | Agonist | This compound Concentration | % Inhibition of cAMP increase | Reference |

| THP-1 cells | ATP (100 µM) | 50 µM | Significant inhibition | [2] |

| THP-1 cells | LPS | 50 µM | Significant inhibition | [2] |

Note: While the primary focus of this guide is on intracellular calcium, the data on cAMP inhibition further confirms this compound's mechanism of action as a P2Y11 antagonist.

Experimental Protocols

Measurement of Intracellular Calcium ([Ca2+]i) using Fluorescent Indicators

This protocol provides a general framework for measuring changes in [Ca2+]i in response to P2Y11 receptor activation and its inhibition by this compound. The two most common fluorescent calcium indicators for this purpose are Fura-2 and Fluo-4.

4.1.1. Materials

-

Cell line expressing P2Y11 receptors (e.g., 1321N1-hP2Y11, human granulocytes, THP-1)

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Hanks' Balanced Salt Solution (HBSS) or other physiological saline buffer

-

Fura-2 AM or Fluo-4 AM (acetoxymethyl ester forms for cell loading)

-

Pluronic F-127

-

ATP (agonist)

-

This compound (antagonist)

-

Ionomycin (B1663694) (positive control for calcium influx)

-

EGTA (calcium chelator for extracellular calcium-free conditions)

-

96-well black-walled, clear-bottom microplates

-

Fluorescence microplate reader or fluorescence microscope equipped with appropriate filters and a camera.

4.1.2. Cell Preparation

-

Seed the cells in a 96-well black-walled, clear-bottom microplate at an appropriate density to achieve a confluent monolayer on the day of the experiment.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

4.1.3. Dye Loading

-

Prepare a stock solution of Fura-2 AM or Fluo-4 AM in cell-grade DMSO.

-

On the day of the experiment, prepare a loading buffer by diluting the dye stock solution in HBSS to the final desired concentration (typically 1-5 µM).

-

To aid in dye solubilization, add an equal volume of 20% Pluronic F-127 to the dye stock before diluting in HBSS.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add the dye loading buffer to each well and incubate at 37°C for 30-60 minutes in the dark.

-

After incubation, wash the cells twice with HBSS to remove excess dye.

-

Add fresh HBSS to each well.

4.1.4. Calcium Mobilization Assay

-

To study the effect of this compound, pre-incubate the dye-loaded cells with various concentrations of this compound for a specified time (e.g., 15-30 minutes) at 37°C.

-

Place the microplate in the fluorescence reader or on the microscope stage.

-

Set the instrument to record fluorescence intensity over time.

-

For Fura-2: Excite sequentially at 340 nm and 380 nm, and measure emission at 510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

-

For Fluo-4: Excite at ~490 nm and measure emission at ~520 nm. The change in fluorescence intensity (ΔF/F0) is used to represent changes in intracellular calcium.

-

-

Establish a stable baseline fluorescence reading for each well.

-

Add the agonist (ATP) at a predetermined concentration to stimulate the P2Y11 receptor and initiate calcium mobilization.

-

Continue recording the fluorescence signal until it returns to or near the baseline.

-

At the end of the experiment, ionomycin can be added as a positive control to determine the maximum calcium influx, and EGTA can be added to determine the minimum fluorescence in the absence of calcium.

References

An In-depth Technical Guide to the Structure and Synthesis of NF157

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of NF157, a potent and selective antagonist of the P2Y11 purinergic receptor. This document is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology, medicinal chemistry, and immunology.

Chemical Structure and Properties of this compound

This compound is a complex synthetic organic molecule derived from suramin (B1662206). Its systematic chemical name is 8,8'-[Carbonylbis[imino-3,1-phenylenecarbonylimino(4-fluoro-3,1-phenylene)carbonylimino]]bis-1,3,5-naphthalenetrisulfonic acid hexasodium salt.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C49H28F2N6Na6O23S6 | [2] |

| Molecular Weight | 1437.08 g/mol | [2][3] |

| CAS Number | 104869-26-3 | [2][3] |

| Appearance | Off-white to pink solid | |

| Purity | ≥90% (HPLC) | [1][3] |

| Solubility | Soluble in water (to 5 mg/ml) and DMSO (to 10 mg/ml) | [3] |

Synthesis of this compound

The synthesis of this compound was first reported by Ullmann and colleagues in 2005 as part of a study on suramin-derived P2Y11 receptor antagonists. While the detailed, step-by-step protocol is outlined in the original publication, a generalized workflow for the synthesis of suramin analogues like this compound involves a multi-step process. The core of the synthesis is the coupling of aromatic amines with phosgene (B1210022) or a phosgene equivalent to form the central urea (B33335) linkage, followed by the introduction of the sulfonated naphthalene (B1677914) moieties.

Below is a conceptual workflow for the synthesis of this compound.

References

The Discovery, Development, and Mechanistic Profile of NF157: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NF157 is a potent and selective antagonist of the P2Y11 purinergic receptor, a G-protein coupled receptor (GPCR) implicated in a diverse array of physiological and pathophysiological processes, including inflammation, immune modulation, and cellular metabolism. This technical guide provides a comprehensive overview of the discovery, development, and molecular pharmacology of this compound. It details the seminal structure-activity relationship studies that led to its synthesis from suramin (B1662206) derivatives and presents a consolidated view of its receptor binding and functional activity profile. Furthermore, this guide outlines key experimental protocols for the characterization of this compound's mechanism of action and describes the intricate signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the field of purinergic signaling and related therapeutic areas.

Discovery and Development History

The journey to the discovery of this compound began with the need for selective antagonists to probe the function of the P2Y11 receptor, which was poorly characterized due to a lack of suitable pharmacological tools. The development of this compound was a significant breakthrough in this regard.

Key Milestones:

-

Early 2000s: Research efforts were focused on modifying the structure of suramin, a non-selective P2 receptor antagonist, to improve its potency and selectivity for specific P2Y receptor subtypes.

-

2005: A pivotal study by Ullmann, H., et al., published in the Journal of Medicinal Chemistry, described the synthesis and structure-activity relationships of a series of suramin-derived ureas. This work, conducted by a team of researchers from the University of Bonn and other institutions, led to the identification of this compound (compound 8f in the original publication) as the first nanomolar potency P2Y11 antagonist.[1]

-

Post-2005: Following its discovery, this compound has been widely adopted as a key pharmacological tool to investigate the physiological and pathological roles of the P2Y11 receptor in various cellular and in vivo models. Its use has been instrumental in elucidating the involvement of P2Y11 in inflammation, osteoarthritis, and atherosclerosis.

Physicochemical Properties and Synthesis

Chemical Name: 8,8'-[Carbonylbis[imino-3,1-phenylenecarbonylimino(4-fluoro-3,1-phenylene)carbonylimino]]bis-1,3,5-naphthalenetrisulfonic acid hexasodium salt.

Molecular Formula: C49H28F2N6Na6O23S6

Molecular Weight: 1437.08 g/mol

Synthesis

The synthesis of this compound was first reported by Ullmann et al. (2005). The detailed synthetic scheme is described in the original publication and involves the coupling of two substituted naphthalene (B1677914) trisulfonic acid moieties via a central urea (B33335) linkage. While the full detailed protocol is available in the original publication, the general approach involves a multi-step synthesis starting from commercially available precursors.

Quantitative Pharmacological Data

This compound exhibits high affinity and selectivity for the human P2Y11 receptor. The following tables summarize the quantitative data on the antagonist activity of this compound at various P2Y and P2X receptors, compiled from multiple studies.

| Receptor | Assay Type | Species | IC50 (nM) | Ki (nM) | pKi | Reference |

| P2Y11 | Functional Antagonism | Human | 463 | 44.3 | 7.35 | [1][2] |

| P2Y1 | Functional Antagonism | Human | 1,811,000 | 187,000 | - | [1][2] |

| P2Y2 | Functional Antagonism | Human | 170,000 | 28,900 | - | [1][2] |

| P2X1 | Functional Antagonism | Human | - | - | - | [3] |

| P2X2 | Functional Antagonism | Human | >10,000 | - | - | [2] |

| P2X3 | Functional Antagonism | Human | >10,000 | - | - | [2] |

| P2X4 | Functional Antagonism | Human | >10,000 | - | - | [2] |

| P2X7 | Functional Antagonism | Human | >10,000 | - | - | [2] |

Table 1: Antagonist Activity of this compound at P2Y and P2X Receptors.

Mechanism of Action and Signaling Pathways

The P2Y11 receptor is unique among P2Y receptors as it couples to both Gs and Gq signaling pathways.[2][3][4] this compound exerts its antagonistic effects by blocking the binding of endogenous agonists, such as ATP, to the P2Y11 receptor, thereby inhibiting these downstream signaling cascades.

P2Y11 Signaling Pathways

The activation of the P2Y11 receptor leads to the stimulation of two major signaling pathways:

-

Gs-Adenylyl Cyclase-cAMP Pathway: The Gs alpha subunit activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to diverse cellular responses.

-

Gq-Phospholipase C-IP3/DAG Pathway: The Gq alpha subunit activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).

This compound's antagonism of the P2Y11 receptor leads to the inhibition of both cAMP production and intracellular calcium mobilization.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The human G protein‐coupled ATP receptor P2Y11 is a target for anti‐inflammatory strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The human G protein-coupled ATP receptor P2Y11 is a target for anti-inflammatory strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human-gpDB [human-gpdb.lcsb.uni.lu]

The Impact of NF157 on Cellular cAMP Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NF157 is a potent and selective antagonist of the P2Y11 purinergic receptor, a G-protein coupled receptor (GPCR) that plays a significant role in various physiological processes, including immune responses.[1] The P2Y11 receptor is unique among P2Y receptors as it couples to both the Gs and Gq signaling pathways.[2][3] The Gs pathway activation leads to the stimulation of adenylyl cyclase, resulting in the production of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[4] This guide provides an in-depth analysis of the impact of this compound on cAMP production in cells, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.

Data Presentation

Quantitative Data Summary

The following tables summarize the known quantitative data for this compound's interaction with purinergic receptors.

Table 1: Inhibitory Constants of this compound for P2Y Receptors

| Receptor | IC50 (nM) | Ki (nM) | Selectivity over P2Y11 |

| P2Y11 | 463 | 44.3 | - |

| P2Y1 | 1,811,000 | 187,000 | >650-fold |